molecular formula C17H14BrFN4O B14862267 1-(4-Fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

1-(4-Fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14862267
M. Wt: 389.2 g/mol
InChI Key: UVLIJRGZLDZXMO-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorobenzyl group and a 4-bromophenyl group, along with a carbohydrazide functional group

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-fluorobenzyl and 4-bromophenyl groups.

    Introduction of the carbohydrazide group: The final step involves the reaction of the substituted pyrazole with a suitable reagent to introduce the carbohydrazide functional group.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Condensation: The carbohydrazide group can participate in condensation

Properties

Molecular Formula

C17H14BrFN4O

Molecular Weight

389.2 g/mol

IUPAC Name

5-(4-bromophenyl)-2-[(4-fluorophenyl)methyl]pyrazole-3-carbohydrazide

InChI

InChI=1S/C17H14BrFN4O/c18-13-5-3-12(4-6-13)15-9-16(17(24)21-20)23(22-15)10-11-1-7-14(19)8-2-11/h1-9H,10,20H2,(H,21,24)

InChI Key

UVLIJRGZLDZXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN)F

Origin of Product

United States

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